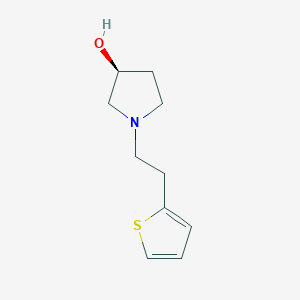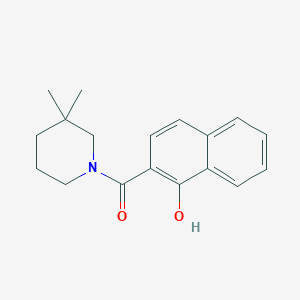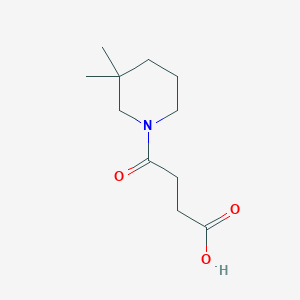
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol, also known as TPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TPEP is a chiral compound, meaning it has two enantiomers with different chemical and biological properties. In
科学研究应用
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown potential therapeutic applications in various fields of research. In neuroscience, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been investigated for its anti-cancer properties, particularly in breast cancer cells. Additionally, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown promise as a potential treatment for diabetes, as it has been found to increase glucose uptake in skeletal muscle cells.
作用机制
The mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is not fully understood, but it is believed to involve the activation of the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes such as cell growth, survival, and metabolism. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been shown to increase glucose uptake in skeletal muscle cells, which could potentially benefit individuals with diabetes.
实验室实验的优点和局限性
One advantage of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is also stable under normal laboratory conditions and can be easily purified through recrystallization. However, one limitation of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research. One potential direction is the development of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol derivatives with improved solubility and bioavailability. Another direction is the investigation of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol's potential therapeutic applications in other fields, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol and its potential interactions with other drugs.
Conclusion
In conclusion, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has shown promising biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research that could lead to the development of new treatments and therapies.
合成方法
The synthesis of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol involves the reaction of 2-thiophen-2-ylethylamine with pyrrolidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.
属性
IUPAC Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-9-3-5-11(8-9)6-4-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPHQNJGFENTK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)

![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
